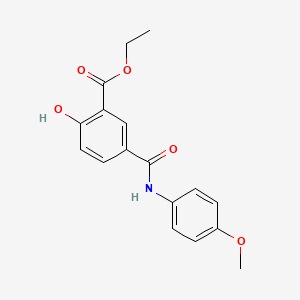![molecular formula C11H5ClN6S2 B14684546 [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate CAS No. 30362-24-4](/img/structure/B14684546.png)
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloroanilino group and two thiocyanate groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate typically involves the reaction of 2-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of thiocyanate groups. The reaction conditions often require controlled temperatures and the use of solvents such as acetone or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit the growth of certain cancer cells and its potential use in targeted drug delivery systems.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials that require specific chemical resistance or mechanical properties.
作用機序
The mechanism of action of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- [4-(2-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-ethoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-phenoxy-1,3,5-triazin-2-yl] thiocyanate
Uniqueness
Compared to similar compounds, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is unique due to the presence of two thiocyanate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
30362-24-4 |
|---|---|
分子式 |
C11H5ClN6S2 |
分子量 |
320.8 g/mol |
IUPAC名 |
[4-(2-chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate |
InChI |
InChI=1S/C11H5ClN6S2/c12-7-3-1-2-4-8(7)15-9-16-10(19-5-13)18-11(17-9)20-6-14/h1-4H,(H,15,16,17,18) |
InChIキー |
CXDXOSNNTHXHHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)SC#N)SC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



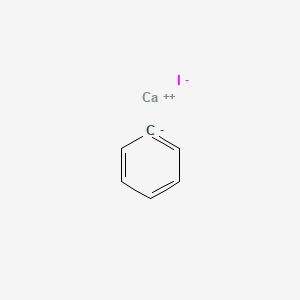
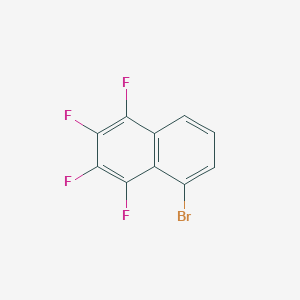
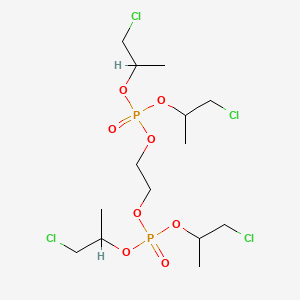
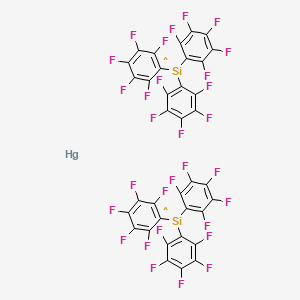

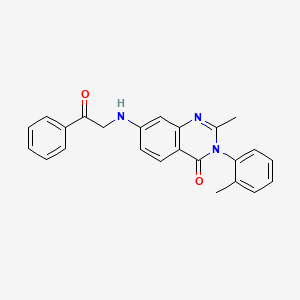
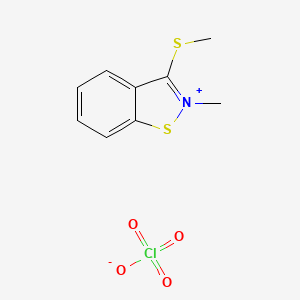
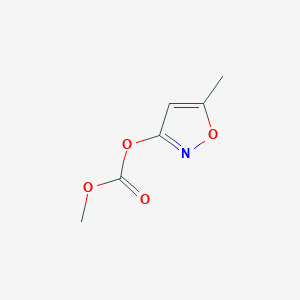
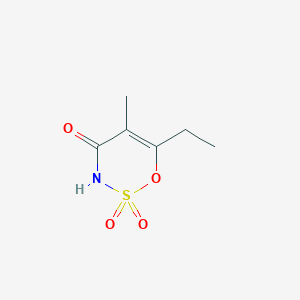
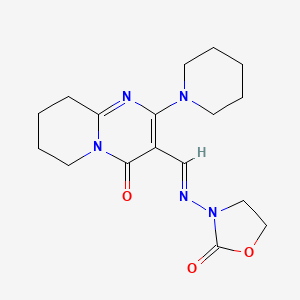
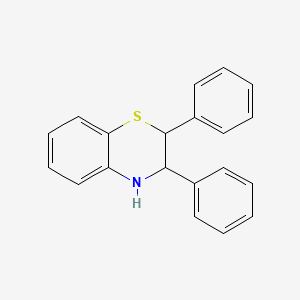
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
